AZ20
描述
AZ20 is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related protein kinase. This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and DNA damage response. This compound is known for its high selectivity and efficacy, making it a valuable tool for studying the Ataxia Telangiectasia and Rad3-related protein kinase pathway and its role in various cellular processes .
准备方法
合成路线和反应条件
AZ20 的合成涉及多个步骤,从市售的起始原料开始 最终产品通过一系列纯化步骤获得,包括重结晶和色谱法 .
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记录,但合成通常涉及标准的有机合成技术。 这些包括使用高纯度试剂、控制反应条件和有效的纯化方法,以确保生产适用于研究目的的高质量 this compound .
化学反应分析
反应类型
AZ20 经历了各种化学反应,包括:
氧化: this compound 在特定条件下可以氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
常用试剂和条件
氧化: 常见的氧化剂如过氧化氢或高锰酸钾。
还原: 还原剂如硼氢化钠或氢化铝锂。
主要生成产物
这些反应产生的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生生物活性改变的氧化衍生物,而取代反应可以引入新的官能团来增强或改变化合物的性质 .
科学研究应用
化学: 用作工具化合物来研究共济失调毛细血管扩张症突变基因相关蛋白激酶通路及其在 DNA 损伤反应中的作用。
生物学: 研究其对细胞周期调控、DNA 修复机制和细胞应激反应的影响。
医学: 由于其抑制共济失调毛细血管扩张症突变基因相关蛋白激酶并使癌细胞对 DNA 损伤剂敏感的能力,正在探索作为一种潜在的癌症治疗剂。
作用机制
AZ20 通过选择性抑制共济失调毛细血管扩张症突变基因相关蛋白激酶发挥作用。这种抑制会破坏 DNA 损伤反应通路,导致癌细胞的细胞周期停滞和凋亡。this compound 特别针对共济失调毛细血管扩张症突变基因相关蛋白激酶,减少了下游底物的磷酸化,例如检查点激酶 1 。 这会导致 DNA 损伤积累并最终导致细胞死亡 .
相似化合物的比较
类似化合物
VE-821: 另一种选择性抑制共济失调毛细血管扩张症突变基因相关蛋白激酶,具有类似的生物活性。
Ceralasertib: 一种强效的共济失调毛细血管扩张症突变基因相关蛋白激酶抑制剂,用于癌症治疗的临床试验。
Berzosertib: 一种共济失调毛细血管扩张症突变基因相关蛋白激酶抑制剂,在临床前和临床研究中显示出疗效
AZ20 的独特性
This compound 由于其对共济失调毛细血管扩张症突变基因相关蛋白激酶的高选择性和效力而脱颖而出。其独特的化学结构可以有效抑制靶酶,同时最大限度地减少脱靶效应。 这使得 this compound 成为研究共济失调毛细血管扩张症突变基因相关蛋白激酶通路和开发靶向疗法的宝贵工具 .
属性
IUPAC Name |
(3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-14-13-28-11-10-25(14)19-12-18(21(7-8-21)29(2,26)27)23-20(24-19)16-4-3-5-17-15(16)6-9-22-17/h3-6,9,12,14,22H,7-8,10-11,13H2,1-2H3/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGCBAAYLFTIJU-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C)C4=C5C=CNC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025598 | |
Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233339-22-4 | |
Record name | (3R)-4-[2-(1H-Indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-4-[2-(1H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。